molecular formula C10H11BrFN B13052348 (S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13052348
M. Wt: 244.10 g/mol
InChI Key: DXCMAVWSJDIAKV-JTQLQIEISA-N
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Description

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine and fluorine atoms attached to a tetrahydronaphthalen-1-amine backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalene derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine stands out due to the presence of both bromine and fluorine atoms, which confer unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-7-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

DXCMAVWSJDIAKV-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Br)F)N

Origin of Product

United States

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